N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a trifluoromethyl group at the 3-position. The compound is further functionalized with a thioether-linked ethyl chain bearing a 5-(4-fluorophenyl)-1H-imidazol-2-yl moiety.
The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions (e.g., thioether formation) and cyclization processes. For example, imidazole rings are often constructed via condensation of aldehydes with diamines, while benzamide backbones are derived from benzoyl chloride intermediates . Spectroscopic techniques such as ¹H/¹³C-NMR and IR are critical for confirming structural integrity, particularly in distinguishing tautomeric forms and verifying functional groups like C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) .
Properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3OS/c20-15-6-4-12(5-7-15)16-11-25-18(26-16)28-9-8-24-17(27)13-2-1-3-14(10-13)19(21,22)23/h1-7,10-11H,8-9H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLIPAPCEHZNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's structure features an imidazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that may enhance pharmacological properties. The presence of the thioether linkage also suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing imidazole and benzamide moieties often exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that imidazole derivatives can inhibit tumor growth. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The imidazole scaffold has been associated with antibacterial and antifungal activities. Compounds in this class have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
- Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives can act as inhibitors of specific enzymes involved in cancer progression.
Case Studies and Experimental Data
- Antitumor Efficacy :
- Antimicrobial Activity :
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The imidazole ring may interact with various receptors or enzymes, modulating their activity.
- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been noted to increase ROS levels in cancer cells, contributing to their cytotoxic effects.
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The title compound’s imidazole-thioether linkage distinguishes it from triazole-based analogues (e.g., compounds [10–15] in ), which exhibit tautomerism but lack the imidazole’s planar heterocyclic geometry .
- FLT3) .
- Fluorine substitution patterns (e.g., 4-fluorophenyl in the title compound vs. 2,4-difluorophenyl in triazoles) influence electronic properties and binding affinity .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in the title compound confirms thione tautomer stabilization, similar to triazole-thiones in .
- ¹H-NMR : Aromatic protons in the 4-fluorophenyl group resonate at δ 7.2–7.8 ppm, comparable to fluorinated benzamides in .
- Lipophilicity: The trifluoromethyl group enhances membrane permeability relative to non-fluorinated analogues, as seen in pesticide chemicals like flutolanil () .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
The compound’s synthesis involves three key steps:
Imidazole core formation : Use a cyclocondensation reaction between 4-fluorobenzaldehyde and a thiourea derivative under acidic conditions (e.g., acetic acid) to form the 5-(4-fluorophenyl)-1H-imidazole-2-thiol intermediate .
Thioether linkage : React the thiol group with 2-chloroethylamine hydrochloride in DMF/K₂CO₃ to introduce the ethylthio bridge .
Amide coupling : Employ 3-(trifluoromethyl)benzoyl chloride with the amine intermediate in pyridine or using EDCI/HOBt in dichloromethane to form the final benzamide .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1–1.2 equivalents of RCH₂Cl for thioether formation) and use inert atmospheres to prevent oxidation of sulfur-containing intermediates .
Advanced: How can structural contradictions in crystallographic data (e.g., bond lengths, hydrogen bonding) be resolved for this compound?
Crystallographic analysis (e.g., single-crystal X-ray diffraction) may reveal discrepancies in bond lengths or hydrogen-bonding patterns. For example:
- Amide bond geometry : Compare C=O and C-N bond lengths to literature values for similar benzamides (e.g., 1.23 Å for C=O vs. 1.33 Å for C-N) .
- Hydrogen bonding : Identify classical (N-H···N/O) and non-classical (C-H···F/O) interactions. In related imidazole-thioether derivatives, centrosymmetric dimers via N-H···N bonds stabilize the crystal lattice, while C-H···F interactions enhance packing . Use software like Mercury to validate intermolecular interactions against symmetry codes.
Basic: What analytical techniques are critical for confirming the purity and identity of this compound?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.5 ppm; trifluoromethyl carbons at δ 125–130 ppm) .
- HPLC/MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]+ ~480–500 m/z) .
- Elemental analysis : Validate C, H, N, S, and F content within ±0.4% of theoretical values .
Advanced: How do substituents like the 4-fluorophenyl and trifluoromethyl groups influence biological activity in structure-activity relationship (SAR) studies?
- 4-Fluorophenyl : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Fluorine’s electronegativity may also modulate electron density in the imidazole ring, affecting binding affinity .
- Trifluoromethyl : Increases metabolic stability by resisting oxidative degradation. In related compounds, CF₃ groups improve IC₅₀ values by 10–100x in cancer cell line assays .
Method : Compare IC₅₀ values of analogs with/without these groups using standardized assays (e.g., MTT for cytotoxicity) .
Advanced: What computational methods are effective for predicting binding modes of this compound to targets like kinases or proteases?
- Docking : Use AutoDock Vina or Glide with crystal structures of target proteins (e.g., EGFR or Bcr-Abl kinases). Parameterize fluorine and sulfur atoms accurately to account for van der Waals interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies. For example, CF₃ groups may contribute −2 to −3 kcal/mol via hydrophobic effects .
Basic: How can researchers address low yields during the thioether coupling step?
- Solvent selection : Replace DMF with DMSO or THF to improve nucleophilicity of the thiolate ion .
- Catalysis : Add KI (10 mol%) to facilitate SN2 displacement of chloride .
- Temperature : Increase to 50–60°C for faster kinetics, but avoid >70°C to prevent decomposition .
Advanced: How should conflicting bioassay data (e.g., variable IC₅₀ values across studies) be analyzed?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times (48–72 hr).
- Metabolic interference : Test for off-target effects using fluorophenyl/trifluoromethyl analogs in CYP450 inhibition assays .
- Data normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin) and account for solvent effects (DMSO ≤0.1%) .
Advanced: What scale-up challenges arise in synthesizing this compound, and how can they be mitigated?
- Exothermic reactions : Use jacketed reactors with controlled cooling during benzoyl chloride addition .
- Purification : Replace column chromatography with recrystallization (e.g., CH₃OH/H₂O) for >90% recovery .
- Byproduct formation : Monitor thioether oxidation to sulfones via LC-MS and add antioxidants (e.g., BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
